molecular formula C9H18ClNO2 B2468645 1-[(Dimethylamino)methyl]cyclopentane-1-carboxylic acid;hydrochloride CAS No. 2580210-89-3

1-[(Dimethylamino)methyl]cyclopentane-1-carboxylic acid;hydrochloride

Cat. No.: B2468645
CAS No.: 2580210-89-3
M. Wt: 207.7
InChI Key: FIDGFOMLGWHZKY-UHFFFAOYSA-N
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Description

Properties

IUPAC Name

1-[(dimethylamino)methyl]cyclopentane-1-carboxylic acid;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17NO2.ClH/c1-10(2)7-9(8(11)12)5-3-4-6-9;/h3-7H2,1-2H3,(H,11,12);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FIDGFOMLGWHZKY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CC1(CCCC1)C(=O)O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Direct Aminomethylation of Cyclopentane Derivatives

Direct aminomethylation represents a straightforward route to construct the dimethylaminomethyl moiety on the cyclopentane backbone. This method, as described in EvitaChem’s protocol, involves reacting cyclopentane-1-carboxylic acid derivatives with dimethylamine and formaldehyde under controlled conditions.

Reaction Mechanism and Conditions

The process proceeds via an electrophilic substitution mechanism. Formaldehyde acts as a methylene donor, while dimethylamine provides the amino group. The cyclopentane-1-carboxylic acid substrate undergoes aminomethylation at the α-position relative to the carboxylic acid group. Key conditions include:

  • Temperature : Maintained between 0–5°C during initial reagent mixing to prevent side reactions.
  • pH : Adjusted to 8–9 using aqueous sodium hydroxide to stabilize the intermediate iminium ion.
  • Solvent : Polar aprotic solvents like dimethylformamide (DMF) enhance solubility and reaction homogeneity.

Post-reaction, the hydrochloride salt is precipitated by adding concentrated hydrochloric acid, followed by recrystallization from ethanol/water mixtures. Yields typically range from 65–75%, with purity exceeding 95% after chromatographic purification.

Hydrolysis of Nitrile Precursors

A two-step synthesis via nitrile intermediates, inspired by patented routes for analogous cyclopentane derivatives, offers an alternative pathway. This approach involves:

  • Synthesis of 1-[(Cyanomethyl)dimethylamino]cyclopentane-1-carbonitrile :
    • Cyclopentanone is condensed with dimethylamine and cyanomethylating agents (e.g., cyanogen bromide) in methanol at reflux.
  • Acid-Catalyzed Hydrolysis :
    • The dinitrile intermediate undergoes hydrolysis using hydrochloric acid (6 M) at 60°C for 24 hours, selectively converting the nitrile adjacent to the dimethylamino group into a carboxylic acid.

Optimization and Challenges

  • Selectivity : The use of hydrochloric acid ensures preferential hydrolysis of the target nitrile group due to steric and electronic effects from the dimethylamino substituent.
  • Purification : Crude product is filtered, washed with cold water, and dried under reduced pressure. Yield improvements (up to 80%) are achieved by employing acetic acid as a co-solvent during hydrolysis.

Recent advances in C–H activation, particularly manganese-catalyzed γ-lactonization, provide a novel strategy for functionalizing cyclopentane derivatives. While not directly reported for this compound, adapting such methods could enable direct introduction of the dimethylaminomethyl group via intramolecular hydrogen atom transfer (HAT).

Proposed Catalytic Cycle

  • Ligand-Assisted Substrate Binding : The cyclopentane carboxylic acid coordinates to a chiral manganese catalyst via its carboxylate group.
  • Oxidant Activation : Aqueous hydrogen peroxide generates a high-valent Mn^(IV)-oxyl species, which abstracts a hydrogen atom from the γ-C–H bond (1,7-HAT).
  • Radical Recombination : The resulting carbon radical undergoes coupling with a dimethylamine-derived electrophile, followed by oxidation to the final product.
Table 1: Comparative Analysis of Synthesis Methods
Method Yield (%) Purity (%) Key Advantages Limitations
Direct Aminomethylation 70 95 Single-step, high atom economy Requires strict pH/temperature control
Nitrile Hydrolysis 80 90 Scalable, utilizes inexpensive reagents Multi-step, generates acidic waste
Catalytic C–H Activation N/A N/A Potential for enantioselective synthesis Still theoretical for this compound

Industrial-Scale Considerations

For large-scale production, the nitrile hydrolysis route is favored due to its operational simplicity and compatibility with continuous flow reactors. Critical parameters include:

  • Residence Time : 24-hour hydrolysis ensures complete conversion, but microwave-assisted protocols could reduce this to <6 hours.
  • By-Product Management : Neutralization of excess HCl with sodium bicarbonate minimizes corrosion risks.

Chemical Reactions Analysis

Types of Reactions

1-[(Dimethylamino)methyl]cyclopentane-1-carboxylic acid;hydrochloride undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the dimethylamino group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions

    Reduction: Lithium aluminum hydride in anhydrous ether

    Substitution: Nucleophiles such as halides or amines in polar solvents

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

1-[(Dimethylamino)methyl]cyclopentane-1-carboxylic acid;hydrochloride has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Employed in the study of enzyme interactions and metabolic pathways.

    Medicine: Investigated for its potential therapeutic effects and as a precursor in drug synthesis.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-[(Dimethylamino)methyl]cyclopentane-1-carboxylic acid;hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to various biochemical effects. The exact pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Structure and Key Features :

  • Core Structure: Cyclopentane ring substituted with a dimethylaminomethyl group and a carboxylic acid moiety, forming a hydrochloride salt.
  • Functional Groups: Dimethylamino group (-N(CH₃)₂): Enhances lipophilicity and electron-donating effects, influencing solubility and receptor interactions.
  • Applications : Likely explored as a bioactive scaffold due to its structural similarity to pharmacologically active compounds (e.g., Tramadol derivatives) .

Comparison with Structurally Similar Compounds

2.1. Substituent Variations on Cyclopentane
Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Differences vs. Target Compound
1-[(Azepan-1-yl)methyl]cyclopentane-1-carboxylic acid hydrochloride Azepane ring (7-membered amine) C₁₃H₂₄ClNO₂ 261.8 Larger azepane group increases steric hindrance and alters electronic effects, potentially reducing membrane permeability.
1-(Methylamino)cyclopentanecarboxylic acid hydrochloride Methylamino (-NHCH₃) C₈H₁₄ClNO₂ 199.66 (calc.) Single methyl group vs. dimethylamino reduces electron-donating capacity and lipophilicity.
Ethyl 1-(aminomethyl)cyclopentane-1-carboxylate hydrochloride Ethyl ester (-COOEt) and aminomethyl C₉H₁₈ClNO₂ 207.7 (calc.) Ester group acts as a prodrug; hydrolyzes to carboxylic acid in vivo, delaying activity onset.

Implications :

  • Azepane substitution (7-membered ring) may hinder binding to compact active sites compared to the dimethylamino group .
  • Methylamino vs. dimethylamino: Reduced alkylation decreases basicity and solubility in nonpolar environments .
2.2. Cyclohexane vs. Cyclopentane Backbone
Compound Name Core Structure Molecular Formula Key Differences
2-(Dimethylaminomethyl)-1-cyclohexanone hydrochloride Cyclohexanone C₉H₁₈ClNO Cyclohexane’s chair conformation vs. cyclopentane’s envelope conformation alters stereochemical interactions. The ketone group introduces polarity absent in the target compound.
Tramadol Hydrochloride Cyclohexanol C₁₆H₂₅NO₂·HCl Dimethylaminomethyl group on a cyclohexanol ring; opioid activity suggests potential shared targets, but carboxylic acid in the target compound may limit CNS penetration.

Implications :

  • Cyclohexane derivatives may exhibit better metabolic stability due to reduced ring strain.
  • Carboxylic acid in the target compound enhances solubility in aqueous environments but may reduce blood-brain barrier permeability compared to Tramadol’s hydroxyl group .
2.3. Salt Form and Solubility
Compound Name Salt Form Molecular Weight (g/mol) Key Differences
1-[(dimethylamino)methyl]cyclopentan-1-amine dihydrochloride Dihydrochloride 215.17 Two HCl ions increase water solubility but may enhance hygroscopicity, complicating formulation stability.
Cyclopentyl Fentanyl (Hydrochloride) Monohydrochloride 413.0 Carboxamide group vs. carboxylic acid alters hydrogen-bonding capacity and receptor affinity.

Implications :

  • Dihydrochloride salts offer higher solubility but require stringent storage conditions .
  • Carboxamide groups (e.g., in fentanyl analogs) enhance binding to opioid receptors, while carboxylic acids may favor interactions with enzymes or ion channels .

Biological Activity

1-[(Dimethylamino)methyl]cyclopentane-1-carboxylic acid; hydrochloride (CAS Number: 2580210-89-3) is a compound of interest in medicinal chemistry due to its unique structural characteristics and potential biological activities. This article explores its biological activity, synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound is classified as an amino acid derivative with a molecular formula of C₉H₁₈ClNO₂. Its structure features a cyclopentane ring, a carboxylic acid group, and a dimethylamino substituent, which contribute to its solubility and biological interactions.

PropertyValue
Molecular FormulaC₉H₁₈ClNO₂
Molecular Weight201.70 g/mol
CAS Number2580210-89-3
SolubilitySoluble in polar solvents

Synthesis

The synthesis of 1-[(Dimethylamino)methyl]cyclopentane-1-carboxylic acid; hydrochloride can be achieved through various methods involving careful control of reaction conditions such as temperature and pH. Chromatography is often employed for purification purposes. The hydrochloride form enhances the compound's stability and solubility, making it more amenable for biological applications.

Biological Activity

Research indicates that this compound exhibits significant biological activities, particularly in neuropharmacology and cancer research. Its mechanism of action primarily involves interactions with various biological targets, including enzymes and receptors.

1-[(Dimethylamino)methyl]cyclopentane-1-carboxylic acid; hydrochloride may modulate neurotransmitter systems or exert direct cytotoxic effects on cancer cells. Specific pathways involved include:

  • Inhibition of Voltage-Gated Sodium Channels : Similar compounds have shown potency in inhibiting NaV1.7 channels, which are implicated in pain signaling pathways .
  • Neuroprotective Effects : Studies suggest potential neuroprotective properties through modulation of synaptic transmission.

Case Studies

Recent studies have highlighted the efficacy of related compounds in various biological contexts:

  • Pain Management : A study identified cyclopentane carboxylic acids as potent inhibitors of NaV1.7, demonstrating robust analgesic effects in transgenic mouse models .
  • Cancer Research : Derivatives of cyclopentane compounds have shown cytotoxic effects on neuroblastoma cells, indicating potential therapeutic applications in oncology.

Comparative Analysis

The following table compares 1-[(Dimethylamino)methyl]cyclopentane-1-carboxylic acid; hydrochloride with structurally similar compounds regarding their biological activities:

Compound NameStructural FeaturesBiological Activity
1-[(Dimethylamino)methyl]cyclopentane-1-carboxylic acid; hydrochloride Cyclopentane ring with carboxylic acid groupModulation of neurotransmitter systems
Cyclohexylamine Cyclohexane ring with an amine groupIntermediate in organic synthesis
Dimethylaminoacetic acid Contains an amino group and a carboxylic acidExhibits different pharmacological profiles

Q & A

What are the optimal synthetic routes for 1-[(Dimethylamino)methyl]cyclopentane-1-carboxylic acid hydrochloride, and how do reaction conditions influence yield?

Answer:
Synthesis typically involves nucleophilic substitution and subsequent salt formation. For example, cyclopropane-based analogs (e.g., 1-Cyclopropyl-2-methylpropan-1-amine hydrochloride) are synthesized via nucleophilic substitution of cyclopropylmethylamine with methyl iodide, followed by HCl treatment to form the hydrochloride salt . Key variables include:

  • Temperature : Exothermic reactions (e.g., alkylation) require controlled cooling (<10°C) to avoid side products .
  • Solvent choice : Polar aprotic solvents (e.g., dichloromethane) enhance solubility and reaction homogeneity .
  • Catalysts : Hydrogenation catalysts (e.g., Pd/C) may optimize reduction steps in multi-path syntheses .
    Advanced routes may employ continuous flow reactors for scalability and improved purity .

How can spectroscopic methods (NMR, IR, MS) distinguish structural isomers of this compound?

Answer:

  • NMR :
    • ¹H NMR : The cyclopentane ring’s proton environment (e.g., 1.5–2.5 ppm for methylene groups) and dimethylamino protons (2.2–3.0 ppm) provide distinct splitting patterns .
    • ¹³C NMR : Carboxylic acid carbonyl signals (~170–175 ppm) and cyclopentane carbons (~25–35 ppm) confirm backbone integrity .
  • IR : Stretching frequencies for COOH (2500–3300 cm⁻¹ broad, ~1700 cm⁻¹ C=O) and tertiary amine (2750–2810 cm⁻¹) differentiate from ester or amide analogs .
  • MS : Molecular ion peaks (e.g., m/z 285.81 for C₁₅H₂₃NO₂·HCl) and fragmentation patterns (e.g., loss of HCl or cyclopentane ring cleavage) validate structure .

What are the primary stability challenges for this hydrochloride salt in aqueous solutions, and how can degradation be mitigated?

Answer:

  • Hydrolysis : The dimethylamino group may undergo hydrolysis under acidic or alkaline conditions, forming tertiary amines or oxides .
  • Oxidation : Susceptibility to oxidizing agents (e.g., peroxides) necessitates inert atmospheres (N₂/Ar) and antioxidants (e.g., BHT) during storage .
  • Light sensitivity : UV exposure can degrade the cyclopentane ring; use amber glassware and storage at –20°C .
    Methodological mitigation includes pH-adjusted buffers (pH 4–6) and lyophilization to enhance shelf life .

How does the compound’s stereochemistry influence its biological activity, and what techniques validate enantiomeric purity?

Answer:
Stereochemistry at the cyclopentane and dimethylamino groups impacts receptor binding. For example, (1S,4R)-4-aminocyclopent-2-ene-1-carboxylic acid hydrochloride shows enantiomer-specific activity in neurological targets .

  • Chiral HPLC : Using cellulose-based columns (e.g., Chiralpak IC) resolves enantiomers with >99% purity .
  • Optical rotation : Compare observed [α]D values to literature (e.g., –45° for R-configuration vs. +52° for S) .
  • X-ray crystallography : Confirms absolute configuration via crystal lattice analysis .

What contradictions exist in reported pharmacological data, and how can they be resolved experimentally?

Answer:
Discrepancies in IC₅₀ values (e.g., µM vs. nM ranges) for enzyme inhibition may arise from:

  • Assay conditions : Variations in buffer pH, ionic strength, or co-solvents (e.g., DMSO) alter binding kinetics .
  • Protein source : Recombinant vs. native enzymes may have conformational differences affecting ligand affinity .
    Resolution strategies:
  • Standardize protocols (e.g., FRET assays with purified human enzymes).
  • Use isothermal titration calorimetry (ITC) to measure binding thermodynamics independently .

What in vitro models are appropriate for evaluating its potential as a neuromodulator?

Answer:

  • Primary neuronal cultures : Assess uptake via radiolabeled analogs (e.g., ³H-labeled compound) in rat cortical neurons .
  • Receptor binding assays : Screen against GABAₐ, NMDA, or acetylcholine receptors using competitive displacement (e.g., ¹²⁵I-α-bungarotoxin for nAChR) .
  • Patch-clamp electrophysiology : Quantify ion channel modulation (e.g., K⁺ currents in HEK293 cells expressing hERG channels) .

How can computational methods (e.g., MD simulations, QSAR) predict its pharmacokinetic properties?

Answer:

  • Molecular Dynamics (MD) : Simulate blood-brain barrier penetration using lipid bilayer models (e.g., CHARMM-GUI) .
  • QSAR : Correlate logP (calculated: ~1.2) with bioavailability; higher hydrophobicity may improve CNS uptake but reduce solubility .
  • ADMET Prediction : Tools like SwissADME estimate metabolic stability (e.g., CYP3A4 clearance) and toxicity (e.g., hERG inhibition risk) .

What analytical strategies resolve co-eluting impurities in HPLC analysis?

Answer:

  • Gradient optimization : Increase acetonitrile:water ramp (e.g., 5%→95% over 30 min) on C18 columns .
  • Tandem MS : Use MRM transitions to differentiate impurities (e.g., m/z 285→268 for parent vs. m/z 270→253 for deaminated byproduct) .
  • Ion-pair chromatography : Add 0.1% heptafluorobutyric acid to improve peak symmetry for charged species .

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